molecular formula C19H16BrCl2NO2 B13361813 {5-bromo-2-[(3,4-dichlorobenzyl)oxy]phenyl}-N-(2-furylmethyl)methanamine

{5-bromo-2-[(3,4-dichlorobenzyl)oxy]phenyl}-N-(2-furylmethyl)methanamine

Cat. No.: B13361813
M. Wt: 441.1 g/mol
InChI Key: ICMFGJYRDCZTLH-UHFFFAOYSA-N
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Description

{5-bromo-2-[(3,4-dichlorobenzyl)oxy]phenyl}-N-(2-furylmethyl)methanamine is a complex organic compound characterized by the presence of bromine, chlorine, and furan functional groups

Preparation Methods

The synthesis of {5-bromo-2-[(3,4-dichlorobenzyl)oxy]phenyl}-N-(2-furylmethyl)methanamine typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:

    Bromination: Introduction of a bromine atom to the phenyl ring.

    Etherification: Formation of the ether linkage by reacting the brominated phenyl compound with 3,4-dichlorobenzyl alcohol.

    Amine Formation: Introduction of the amine group through a reaction with 2-furylmethylamine.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

{5-bromo-2-[(3,4-dichlorobenzyl)oxy]phenyl}-N-(2-furylmethyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which {5-bromo-2-[(3,4-dichlorobenzyl)oxy]phenyl}-N-(2-furylmethyl)methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity to these targets, while the furan ring may facilitate interactions with biological membranes.

Comparison with Similar Compounds

Similar compounds include:

    5-bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid: Shares the bromine and dichlorobenzyl groups but differs in the presence of a carboxylic acid group instead of an amine.

    5-bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde: Similar structure but contains an aldehyde group instead of an amine.

The uniqueness of {5-bromo-2-[(3,4-dichlorobenzyl)oxy]phenyl}-N-(2-furylmethyl)methanamine lies in its combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H16BrCl2NO2

Molecular Weight

441.1 g/mol

IUPAC Name

N-[[5-bromo-2-[(3,4-dichlorophenyl)methoxy]phenyl]methyl]-1-(furan-2-yl)methanamine

InChI

InChI=1S/C19H16BrCl2NO2/c20-15-4-6-19(25-12-13-3-5-17(21)18(22)8-13)14(9-15)10-23-11-16-2-1-7-24-16/h1-9,23H,10-12H2

InChI Key

ICMFGJYRDCZTLH-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNCC2=C(C=CC(=C2)Br)OCC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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